

Structural Characterization & Comparison Guide: 1-(2-Chloroethyl)-4-ethylpiperazine Salts

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)-4-ethylpiperazine

CAS No.: 61272-37-5

Cat. No.: B3192164

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Executive Summary

This technical guide addresses the structural characterization of **1-(2-Chloroethyl)-4-ethylpiperazine** (CEEP), a critical nitrogen mustard intermediate used in the synthesis of psychoactive and oncological pharmacophores.[1] While the methyl-substituted analogue is widely documented, the ethyl variant presents unique crystallographic challenges due to increased lipophilicity and conformational flexibility.[1]

This guide provides a comparative analysis against the benchmark methyl-analogue, details the mechanistic necessity of salt formation for stability, and outlines a self-validating protocol for obtaining single-crystal X-ray diffraction (SCXRD) data.[1]

Chemical Context: The Stability-Reactivity Paradox

The structural analysis of CEEP salts is not merely a characterization exercise; it is a stability requirement.[1] As a nitrogen mustard derivative, the free base of CEEP is inherently unstable.[1][2]

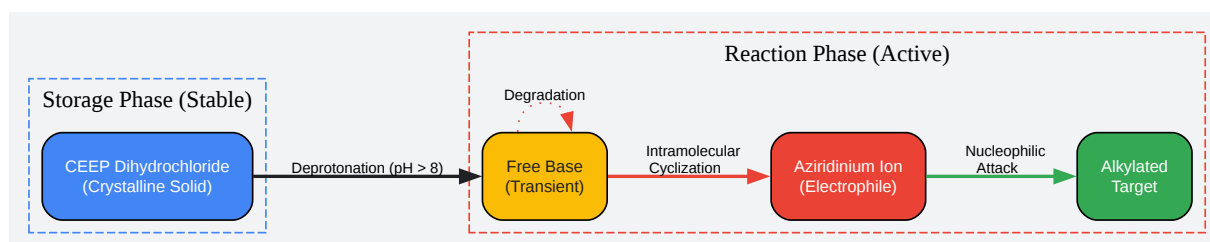
Mechanistic Insight: Aziridinium Formation

In its free base form, the N4-nitrogen acts as an internal nucleophile, displacing the terminal chlorine to form a highly reactive, electrophilic aziridinium ion.[1] This species is responsible for the compound's alkylating properties but causes rapid degradation during storage.[1][2]

Causality of Salt Selection: To arrest this cyclization, the lone pair on the nitrogen must be protonated.[1][2] The dihydrochloride (2HCl) salt is the industry standard because it protonates both piperazine nitrogens, effectively "locking" the molecule in a stable, ionic lattice that prevents autocyclization until the pH is deliberately adjusted for reaction.[1][2]

Visualization: Stability & Reactivity Pathway

The following diagram illustrates the kinetic competition between stable salt formation and toxic aziridinium cyclization.



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Caption: Kinetic pathway showing the activation of the stable salt form into the reactive aziridinium species necessary for alkylation.[1]

Comparative Benchmarks: Ethyl vs. Methyl Analogues

Due to the niche status of the ethyl variant, experimental data should be validated against the well-characterized 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride.[1] The ethyl group introduces steric bulk and lipophilicity changes that alter the crystal packing efficiency.[1][2]

Table 1: Physicochemical Comparison for Salt Selection

Feature	Methyl Analogue (Benchmark)	Ethyl Variant (Target)	Structural Implication
CAS (Salt)	126055-32-1	Not Listed (Base: 3542-11-8)	Ethyl variant requires de novo characterization. [1]
Molecular Weight	199.12 g/mol	213.15 g/mol	Larger unit cell volume expected (~15-20 Å ³ increase). [1] [2]
Melting Point	227–230 °C [1]	Expected: 215–225 °C	Ethyl chain disrupts packing slightly, lowering lattice energy/MP. [1] [2]
Solubility (H ₂ O)	High (>100 mg/mL)	High, but reduced vs Methyl	Slower crystallization kinetics in aqueous buffers. [1] [2]
Space Group	Typically P2 ₁ /c or P-1	Likely P2 ₁ /c	Centrosymmetric packing favored for simple salts. [1] [2]

Application Note: If your synthesized Ethyl salt exhibits a melting point significantly below 210°C, suspect incomplete protonation (monohydrochloride) or hydrolysis impurities (alcohol formation).[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section details the self-validating workflows for synthesis and structural determination.

Protocol A: Anhydrous Salt Synthesis (Prevention of Hydrolysis)

Objective: Isolate the dihydrochloride salt without triggering hydrolysis of the chloro-ethyl group.
[\[1\]](#)

- Dissolution: Dissolve 10 mmol of **1-(2-Chloroethyl)-4-ethylpiperazine** (free base) in 20 mL of anhydrous diethyl ether under N₂ atmosphere.
 - Why: Ether is non-polar, ensuring the salt precipitates immediately upon formation.[1][2]
- Acidification: Dropwise add 4M HCl in 1,4-dioxane (2.5 equivalents) at 0°C.
 - Why: Excess HCl ensures formation of the dihydrochloride.[1][2] Using aqueous HCl is forbidden as water promotes hydrolysis to the alcohol impurity.[1][2]
- Isolation: Filter the white precipitate immediately under Argon. Wash 3x with cold ether.[1][2]
- Drying: Vacuum dry at 40°C for 4 hours.
 - Validation: Check melting point.[1][2] Target range: 215–225°C.[1][2][3]

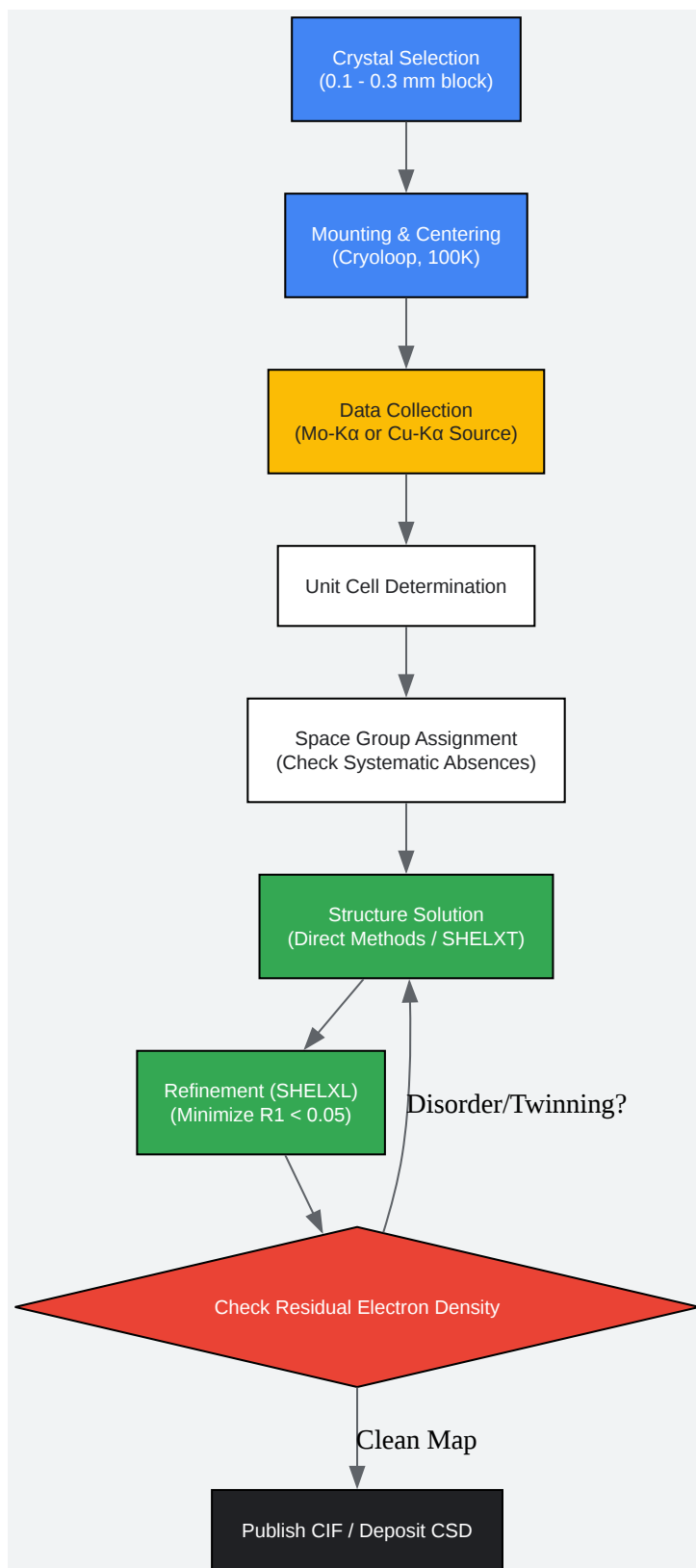
Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals suitable for diffraction.[1][2]

- Solvent System: Dissolve 50 mg of the dried salt in a minimum amount of Methanol (good solubility).
- Precipitant: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether (poor solubility).
- Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.
 - Mechanism:[2][4] Ether vapor slowly diffuses into the methanol, gradually reducing solubility and forcing ordered nucleation.[1][2]
- Harvesting: Select block-like crystals with sharp edges. Avoid needles (often indicates rapid, disordered growth).[1][2]

Protocol C: SCXRD Data Collection & Refinement

The following workflow utilizes Graphviz to depict the logic flow for solving the structure.



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Caption: Logical workflow for Single Crystal X-Ray Diffraction (SCXRD) structure determination.

Critical Data Parameters for Validation

When analyzing your crystal data, compare your results against these standard metrics for piperazine salts. Deviations suggest incorrect salt stoichiometry or solvation.[1][2]

- Bond Lengths:
 - C–Cl bond: Expected 1.78 – 1.80 Å.[1][2] (Elongation >1.82 Å suggests disorder or hydrolysis).[1][2]
 - N–C (Piperazine): 1.46 – 1.48 Å.[1][2]
- Torsion Angles:
 - Piperazine Ring: Should exhibit a Chair conformation.[1][2]
 - N-Ethyl/Chloroethyl substituents: Typically equatorial to minimize 1,3-diaxial interactions.[1]
- Hydrogen Bonding:
 - Look for N-H...Cl charge-assisted hydrogen bonds.[1] These are the primary cohesive forces in the lattice.[1][2] Distance N...Cl is typically 3.0 – 3.2 Å.[1][2]

References

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